4-(Benzylamino)benzenethiol;hydrochloride
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Overview
Description
4-(Benzylamino)benzenethiol;hydrochloride is an organic compound with the molecular formula C13H13NS·HCl. This compound is characterized by the presence of a benzylamino group attached to a benzenethiol moiety, forming a hydrochloride salt. It is commonly used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylamino)benzenethiol;hydrochloride typically involves the reaction of 4-aminobenzenethiol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amino group of 4-aminobenzenethiol attacks the benzyl chloride, resulting in the formation of 4-(benzylamino)benzenethiol. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylamino)benzenethiol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzylamino group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Substituted benzylamino derivatives.
Scientific Research Applications
4-(Benzylamino)benzenethiol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Benzylamino)benzenethiol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, thereby modulating their activity. The thiol group can also participate in redox reactions, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a similar benzyl group attached to an amine.
4-Aminobenzenethiol: A precursor in the synthesis of 4-(Benzylamino)benzenethiol;hydrochloride.
Benzyl chloride: Used in the synthesis of benzylamino derivatives.
Uniqueness
This compound is unique due to the presence of both benzylamino and thiol groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
612843-94-4 |
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Molecular Formula |
C13H14ClNS |
Molecular Weight |
251.78 g/mol |
IUPAC Name |
4-(benzylamino)benzenethiol;hydrochloride |
InChI |
InChI=1S/C13H13NS.ClH/c15-13-8-6-12(7-9-13)14-10-11-4-2-1-3-5-11;/h1-9,14-15H,10H2;1H |
InChI Key |
TYNNBIRDIFGKFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)S.Cl |
Origin of Product |
United States |
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